molecular formula C10H8 B043038 Naphthalene-d8 CAS No. 1146-65-2

Naphthalene-d8

Cat. No. B043038
Key on ui cas rn: 1146-65-2
M. Wt: 136.22 g/mol
InChI Key: UFWIBTONFRDIAS-PGRXLJNUSA-N
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Patent
US06849367B2

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
56.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.9%

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.CO[C:16]([C:18]#CC(OC)=O)=O>[N+](C1C=CC=CC=1)([O-])=O>[CH:16]1[C:8]2[C:9](=[CH:12][CH:13]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:18]=1

Inputs

Step One
Name
Quantity
35.25 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
56.84 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
200 ml, and then reacted at the temperature of 140° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1)
CUSTOM
Type
CUSTOM
Details
thus 40.78 g crude material was obtained

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 36.63 g
YIELD: PERCENTYIELD 57.9%
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06849367B2

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
56.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.9%

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.CO[C:16]([C:18]#CC(OC)=O)=O>[N+](C1C=CC=CC=1)([O-])=O>[CH:16]1[C:8]2[C:9](=[CH:12][CH:13]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:18]=1

Inputs

Step One
Name
Quantity
35.25 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
56.84 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
200 ml, and then reacted at the temperature of 140° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1)
CUSTOM
Type
CUSTOM
Details
thus 40.78 g crude material was obtained

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 36.63 g
YIELD: PERCENTYIELD 57.9%
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06849367B2

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
56.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.9%

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.CO[C:16]([C:18]#CC(OC)=O)=O>[N+](C1C=CC=CC=1)([O-])=O>[CH:16]1[C:8]2[C:9](=[CH:12][CH:13]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:18]=1

Inputs

Step One
Name
Quantity
35.25 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
56.84 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
200 ml, and then reacted at the temperature of 140° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1)
CUSTOM
Type
CUSTOM
Details
thus 40.78 g crude material was obtained

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 36.63 g
YIELD: PERCENTYIELD 57.9%
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06849367B2

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
56.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.9%

Identifiers

REACTION_CXSMILES
C(O[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.CO[C:16]([C:18]#CC(OC)=O)=O>[N+](C1C=CC=CC=1)([O-])=O>[CH:16]1[C:8]2[C:9](=[CH:12][CH:13]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:18]=1

Inputs

Step One
Name
Quantity
35.25 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
56.84 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
200 ml, and then reacted at the temperature of 140° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1)
CUSTOM
Type
CUSTOM
Details
thus 40.78 g crude material was obtained

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 36.63 g
YIELD: PERCENTYIELD 57.9%
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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